molecular formula C12H11F3O3 B591337 Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS No. 1151240-88-8

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No. B591337
M. Wt: 260.212
InChI Key: WJPYOCIWVYDFDT-UHFFFAOYSA-N
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Patent
US08518946B2

Procedure details

2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione 1b (15.72 g, 49.6 mmol) was dissolved in 280 mL of ethanol under stirring, then the reaction mixture was heated to 70° C. in an oil bath for 12 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography with system B as eluant to obtain the title compound ethyl 3-oxo-4-(2,4,5-trifluoro-phenyl)-butyrate 1c (12 g, yield 88%) as a yellow oil. MS m/z (ESI): 259 [M−1].
Quantity
15.72 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C)OC(=O)[CH:5]([C:9](=[O:20])[CH2:10][C:11]2[CH:16]=[C:15]([F:17])[C:14]([F:18])=[CH:13][C:12]=2[F:19])[C:4](=[O:21])[O:3]1>C(O)C>[O:20]=[C:9]([CH2:10][C:11]1[CH:16]=[C:15]([F:17])[C:14]([F:18])=[CH:13][C:12]=1[F:19])[CH2:5][C:4]([O:3][CH2:2][CH3:1])=[O:21]

Inputs

Step One
Name
Quantity
15.72 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)C(CC1=C(C=C(C(=C1)F)F)F)=O)=O)C
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography with system B as eluant

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC)CC1=C(C=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.